molecular formula C6H12O2 B1472759 Tert-butyl acetate-D12 CAS No. 358731-05-2

Tert-butyl acetate-D12

Cat. No.: B1472759
CAS No.: 358731-05-2
M. Wt: 128.23 g/mol
InChI Key: WMOVHXAZOJBABW-MGKWXGLJSA-N
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Description

Tert-butyl acetate-D12 is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 128.23 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl acetate-D12 (TBA-D12) is a deuterated form of tert-butyl acetate, a chemical compound widely used as a solvent in various applications, including coatings, inks, and adhesives. The biological activity of TBA-D12 has garnered interest due to its potential implications in pharmacology and toxicology. This article explores the biological activity of TBA-D12, including its toxicity profiles, potential therapeutic applications, and relevant case studies.

TBA-D12 is characterized by its molecular formula C6H12O2C_6H_{12}O_2 with deuterium isotopes replacing hydrogen atoms. This modification can influence its behavior in biological systems, particularly in metabolic processes and tracking studies.

Acute Toxicity

Recent studies have shown that TBA-D12 exhibits low acute toxicity in various animal models. For instance:

  • Inhalation Studies : Research indicates that exposure to high concentrations of TBA can lead to transient effects such as decreased body weight and respiratory difficulties in rodents. A study reported a No Observed Adverse Effect Level (NOAEL) of 470 ppm for rats exposed to TBA .
  • Dermal Exposure : In dermal toxicity assessments, TBA-D12 did not cause significant systemic toxicity or skin sensitization at concentrations up to 2000 mg/kg .

Chronic Toxicity and Carcinogenicity

The carcinogenic potential of tert-butyl acetate (the parent compound) has been evaluated through various long-term studies. While direct evidence for TBA-D12's carcinogenicity is limited, the parent compound has shown some carcinogenic effects in animal studies . The National Toxicology Program has established cancer slope factors based on these findings.

Antimicrobial Properties

TBA-D12 has been investigated for its antimicrobial properties. In vitro assays have demonstrated varying degrees of antibacterial activity against several pathogens. For example:

  • Bacterial Inhibition : A study highlighted that compounds similar to TBA-D12 exhibited significant inhibition against plant pathogenic bacteria such as Xanthomonas oryzae with EC50 values indicating effective concentrations .
CompoundEC50 (μg/mL)Control Agent EC50 (μg/mL)
D618.8Thiodiazole-copper 52.9
D116.9Azoxystrobin 50.7

Potential Therapeutic Applications

The unique isotopic labeling of TBA-D12 allows for better tracking in metabolic studies, which can be useful in drug development and pharmacokinetics. Its application as a solvent may also facilitate drug formulation processes without introducing additional toxicity.

Case Study 1: Solvent Efficacy in Drug Formulation

A study demonstrated the use of TBA-D12 as a solvent in pharmaceutical formulations, highlighting its ability to dissolve active pharmaceutical ingredients (APIs) effectively while maintaining low toxicity profiles . The study emphasized that using TBA-D12 could enhance the stability of certain drugs during storage.

Case Study 2: Environmental Impact Assessment

Environmental assessments have shown that TBA-D12 is less harmful compared to other solvents traditionally used in industrial applications. Its use can reduce hazardous air pollutants (HAPs), making it a more environmentally friendly option .

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVHXAZOJBABW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
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Cbz-D-Dpa-Pro-OH
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0.109 g
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,102,905 describes a process for producing t-butyl acetate by the reaction of isobutylene and acetic acid in the presence of an organic sulfonic acid in the liquid phase. The crude product is then purified by means of distillation to give t-butyl acetate free of isobutylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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